methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate
Overview
Description
Methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as an amidoxime, with a carboxylic acid derivative.
Coupling of the pyrazole and oxadiazole rings: This step often requires the use of a coupling reagent like EDCI or DCC in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide: A pyrazole derivative used in the synthesis of sildenafil.
3-Amino-5-methylpyrazole: A precursor in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
methyl 4-[5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]-1,2,4-oxadiazol-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-5-15-10-16(22-21-15)11-24(2)12-17-20-18(23-27-17)13-6-8-14(9-7-13)19(25)26-3/h6-10H,4-5,11-12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGGSJUAJRXIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)CC2=NC(=NO2)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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